SUN B8155

描述

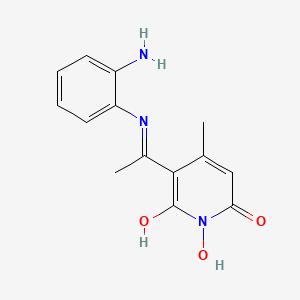

Structure

3D Structure

属性

IUPAC Name |

5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLINMLDNLWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345893-91-6 | |

| Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SUN B8155

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN B8155 is a novel, non-peptide small molecule that functions as an agonist for the calcitonin (CT) receptor.[1][2][3] Calcitonin is a 32-amino acid peptide hormone primarily secreted by the thyroid gland, which plays a critical role in calcium homeostasis and bone metabolism.[1][2][3][4] this compound has been identified as a selective mimic of the biological actions of calcitonin, making it a compound of significant interest for therapeutic applications where modulation of the calcitonin receptor is desired.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, in vivo activity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Calcitonin Receptor Agonism

The primary mechanism of action of this compound is its ability to selectively bind to and activate the calcitonin receptor.[1][2][3][4] This interaction initiates a cascade of intracellular events that mimic the physiological effects of endogenous calcitonin. A key event in this signaling pathway is the stimulation of cyclic AMP (cAMP) production.[1][4][5]

The activation of the calcitonin receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the physiological response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Target | Assay | Parameter | Value | Reference |

| CHO/hCTR | Human Calcitonin Receptor | cAMP Production | EC50 | 21 μM | [1][5] |

| T47D | Endogenous Human Calcitonin Receptor | cAMP Production | - | Concentration-dependent increase | [1][4] |

| UMR106-06 | Endogenous Rat Calcitonin Receptor | cAMP Production | - | Stimulates cAMP formation | [1][4] |

| CHO/hPTHR | Human Parathyroid Hormone Receptor | cAMP Production | - | No stimulation | [1][4] |

| Parental CHO | - | cAMP Production | - | No stimulation | [1] |

Table 2: In Vivo Activity of this compound

| Animal Model | Administration Route | Dose | Effect | Time Point | Reference |

| Rats | Intraperitoneal (i.p.) | 100 mg/kg | ~9% reduction in serum calcium | 30 minutes | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 273.29 g/mol | [5] |

| Formula | C14H15N3O3 | [5] |

| CAS Number | 345893-91-6 | [5] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This assay is designed to measure the ability of this compound to stimulate intracellular cAMP formation in various cell lines.

Protocol Details:

-

Cell Culture: CHO cells stably expressing the human calcitonin receptor (CHO/hCTR), T47D cells (endogenous human CT receptor), and UMR106-06 cells (endogenous rat CT receptor) are cultured in appropriate media.[1][4]

-

Incubation: Cells are treated with varying concentrations of this compound (typically in the range of 1-1000 μM) for a specified period, such as 1 hour.[1]

-

Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available cAMP assay kit, often based on an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay format.

-

Data Analysis: The results are analyzed to determine the concentration-dependent effect of this compound on cAMP production. For full agonists, an EC50 value is calculated, which represents the concentration of the compound that elicits 50% of the maximal response.

This experiment evaluates the ability of this compound to lower serum calcium levels in a preclinical animal model.

Protocol Details:

-

Animal Model: The study is conducted in rats.

-

Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1]

-

Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 30 minutes).[1]

-

Serum Calcium Measurement: The concentration of calcium in the serum is measured using standard biochemical analysis methods.

-

Data Analysis: The percentage reduction in serum calcium concentration is calculated relative to a vehicle-treated control group.

Selectivity and Specificity

An important aspect of the mechanism of action of this compound is its selectivity for the calcitonin receptor. Studies have shown that this compound does not stimulate cAMP formation in cells expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor (hPTHR), indicating its specificity for the calcitonin receptor.[1][4]

Interestingly, while this compound activates the calcitonin receptor, it does not displace the binding of radiolabeled calcitonin ([125I]CT) to the receptor.[4] This suggests that this compound may interact with the calcitonin receptor at a site distinct from the binding site of calcitonin itself, possibly acting as an allosteric agonist.[4] This unique mode of interaction warrants further investigation.

Conclusion

This compound is a non-peptide small molecule agonist of the calcitonin receptor that effectively mimics the biological actions of calcitonin. Its mechanism of action involves the stimulation of intracellular cAMP production, leading to downstream cellular responses. In vivo, this compound has demonstrated the ability to significantly reduce serum calcium levels. The selectivity of this compound for the calcitonin receptor, coupled with its distinct mode of interaction, makes it a valuable tool for research and a promising candidate for the development of new therapies for conditions such as osteoporosis and hypercalcemia. Further studies are needed to fully elucidate its allosteric mode of action and to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

In-Depth Technical Guide: SUN B8155, a Non-Peptide Calcitonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-peptide small molecule, SUN B8155, and its interaction with the calcitonin receptor (CTR). This compound has been identified as a selective agonist that mimics the biological actions of calcitonin (CT), a key peptide hormone in maintaining bone homeostasis.[1][2] This document details its functional potency, mechanism of action, and the experimental protocols used for its characterization.

Core Concepts: Mechanism of Action

This compound acts as a functional agonist at the calcitonin receptor.[1] Unlike peptide agonists such as calcitonin itself, this compound does not appear to compete for the same binding site. Experimental evidence has shown that this compound does not displace the specific binding of radiolabeled calcitonin ([125I]CT) to the receptor.[2][3] This suggests that this compound likely interacts with the calcitonin receptor at an allosteric site, inducing a conformational change that triggers downstream signaling, rather than through direct orthosteric competition with the endogenous ligand.[2][3]

Upon binding, this compound activates the canonical signaling pathway associated with the calcitonin receptor, which is primarily mediated through the Gs alpha subunit of the associated G protein. This activation leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[2][4] The accumulation of cAMP in target cells, such as T47D and UMR106-06 cells which endogenously express the human and rat calcitonin receptors respectively, has been experimentally verified.[2][3] The selectivity of this compound for the calcitonin receptor has been demonstrated by the lack of cAMP stimulation in cells expressing the human parathyroid hormone receptor (PTHR).[1][2] Furthermore, the effects of this compound can be blocked by a selective antagonist of the calcitonin receptor, salmon CT(8-32).[2][3]

Quantitative Data: Functional Potency

Direct binding affinity data (e.g., Ki, Kd) for this compound at the calcitonin receptor is not available in the public domain, which is consistent with its proposed allosteric mechanism of action. However, its functional potency has been quantified by measuring its ability to stimulate cAMP production in cells engineered to express the human calcitonin receptor (hCTR).

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | cAMP Production | CHO/hCTR | EC50 | 21 μM[1][5] |

Experimental Protocols

Cyclic AMP (cAMP) Formation Assay

This assay is fundamental to characterizing the agonist activity of this compound at the calcitonin receptor.

Objective: To quantify the dose-dependent stimulation of intracellular cAMP production by this compound in cells expressing the calcitonin receptor.

Cell Lines:

-

T47D: A human breast cancer cell line that endogenously expresses the human calcitonin receptor.[2]

-

UMR106-06: A rat osteogenic sarcoma-derived cell line that endogenously expresses the rat calcitonin receptor.[1][2]

-

CHO/hCTR: Chinese Hamster Ovary cells recombinantly expressing the human calcitonin receptor.[1][5] This is often the preferred system for selective agonist screening.

-

Control Cell Lines: CHO/hPTHR (expressing human parathyroid hormone receptor) and parental CHO cells are used as negative controls to demonstrate selectivity.[1][2]

Materials:

-

Selected cell line(s)

-

Cell culture medium and supplements

-

This compound (prepared in a suitable solvent, e.g., DMSO)[5]

-

Positive control (e.g., human or salmon calcitonin)

-

Assay buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)

Procedure:

-

Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates (e.g., 96-well).

-

Pre-incubation: The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer. Cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Compound Addition: Varying concentrations of this compound are added to the wells. A positive control (calcitonin) and a vehicle control (solvent alone) are also included.

-

Incubation: The cells are incubated with the compounds for a specified period, for example, 1 hour, at 37°C.[1]

-

Cell Lysis: The incubation is stopped, and the cells are lysed according to the protocol of the chosen cAMP assay kit to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection method provided by the kit.

-

Data Analysis: The results are typically normalized to the vehicle control. A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is then calculated from this curve using non-linear regression.

Visualizations

Caption: Workflow for cAMP Formation Assay.

Caption: this compound Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

The Non-Peptide Calcitonin Agonist SUN B8155: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN B8155 is a novel, non-peptide small molecule that functions as a selective agonist for the calcitonin (CT) receptor.[1][2] This document provides a comprehensive technical guide on the core pharmacological and biological characteristics of this compound. It details the compound's mechanism of action, presents quantitative data from key in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The data herein demonstrate that this compound effectively mimics the biological actions of calcitonin, primarily through the stimulation of cyclic AMP (cAMP) production, leading to a significant hypocalcemic effect in vivo.[1][2] Notably, its interaction with the calcitonin receptor appears to be non-competitive, suggesting a unique mechanism of action compared to the endogenous peptide ligand.[2]

Introduction

Calcitonin is a 32-amino acid peptide hormone that plays a crucial role in calcium homeostasis, primarily by inhibiting osteoclast-mediated bone resorption.[2] Its therapeutic potential in metabolic bone diseases is well-established. The development of non-peptide agonists for the calcitonin receptor, such as this compound, represents a significant advancement in the field, offering the potential for orally bioavailable therapeutics with improved stability and alternative modes of action. This compound was identified through a cell-based screening of a chemical library and has been shown to selectively mimic the biological effects of calcitonin.[2] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and experimental application of this compound.

Mechanism of Action

This compound acts as a selective agonist at the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. Upon binding to the CTR, this compound activates the intracellular signaling cascade, leading to a significant increase in the production of the second messenger cyclic AMP (cAMP).[1][2] This has been demonstrated in multiple cell lines endogenously expressing the human and rat calcitonin receptors, as well as in cells recombinantly expressing the human CTR.[1][2]

An important characteristic of this compound's mechanism is its non-competitive interaction with the calcitonin receptor. Studies have shown that this compound does not displace the binding of radiolabeled calcitonin ([¹²⁵I]CT) to its receptor, suggesting that it binds to an allosteric site or interacts with the receptor in a manner distinct from the native peptide.[2]

Signaling Pathway

The binding of this compound to the calcitonin receptor initiates a signaling cascade that is central to the physiological effects of calcitonin. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP.

Quantitative Data

The biological activity of this compound has been quantified in several key in vitro and in vivo experiments. The following tables summarize the available quantitative data.

In Vitro Activity: cAMP Production

| Cell Line | Receptor Type | Concentration Range of this compound (µM) | Key Finding | Reference |

| T47D (human breast cancer) | Endogenous human CTR | 1 - 1000 | ~42-fold increase in cAMP at the highest concentration. | [1] |

| UMR106-06 (rat osteogenic sarcoma) | Endogenous rat CTR | Not specified | Stimulates cAMP formation. | [1] |

| CHO/hCTR (Chinese Hamster Ovary) | Recombinant human CTR | Not specified | EC₅₀ of 21 µM. | [1] |

| CHO/hPTHR (Chinese Hamster Ovary) | Recombinant human PTHR | Not specified | No stimulation of cAMP formation. | [1] |

| Parental CHO (Chinese Hamster Ovary) | No recombinant receptor | Not specified | No stimulation of cAMP formation. | [1] |

In Vivo Activity: Hypocalcemic Effect

| Animal Model | Compound | Dose | Route of Administration | Time Point | Effect on Serum Calcium | Reference |

| Rats | This compound | 100 mg/kg | Intraperitoneal (i.p.) | 30 minutes | ~9% reduction | [1] |

| Rats | Human Calcitonin | 0.1 and 0.3 µg/kg | Not specified | 30 minutes | Dose-dependent reduction | [1] |

| Rats | Human Calcitonin | 0.3 µg/kg | Not specified | 60 minutes | Reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro cAMP Formation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation.

Detailed Steps:

-

Cell Culture: Maintain T47D, UMR106-06, or CHO/hCTR cells in appropriate culture medium and conditions.

-

Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.

-

Stimulation: Add this compound at various concentrations (typically in a range from 1 µM to 1000 µM) or a vehicle control to the wells.

-

Incubation: Incubate the plates for 1 hour at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.

-

cAMP Detection: Determine the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

In Vivo Hypocalcemia Assay

This protocol outlines the procedure for assessing the in vivo efficacy of this compound by measuring its effect on serum calcium levels in rats.

Detailed Steps:

-

Animal Model: Use male Sprague-Dawley rats, acclimated to the facility for at least one week.

-

Housing and Diet: House the animals under standard conditions with free access to food and water.

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture) to the desired concentration (100 mg/kg).

-

Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

-

Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline (time 0) and at specified time points after administration (e.g., 30 and 60 minutes).

-

Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.

-

Calcium Measurement: Determine the total serum calcium concentration using a commercially available calcium colorimetric assay kit.

-

Data Analysis: Compare the serum calcium levels in the this compound-treated group to the vehicle-treated group at each time point. Calculate the percentage reduction in serum calcium from baseline.

Radioligand Binding Assay (Non-Competitive)

This protocol is designed to assess whether this compound competes with the binding of radiolabeled calcitonin to the calcitonin receptor.

Detailed Steps:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the calcitonin receptor (e.g., T47D or CHO/hCTR).

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled calcitonin (e.g., [¹²⁵I]salmon calcitonin), and either vehicle, a known competitor (unlabeled calcitonin), or varying concentrations of this compound.

-

Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Compare the amount of radioligand binding in the presence of this compound to the binding in the presence of vehicle and the unlabeled competitor. A lack of reduction in radioligand binding in the presence of this compound indicates a non-competitive interaction.

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of non-peptide calcitonin receptor agonists. Its ability to selectively activate the calcitonin receptor and elicit a physiological response in vivo, coupled with its non-competitive mode of action, makes it a subject of significant interest. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and similar small-molecule calcitonin receptor modulators. The unique mechanism of action may offer advantages in terms of overcoming resistance or achieving different signaling outcomes compared to traditional peptide agonists. Further research is warranted to fully elucidate its binding site and explore its potential in various therapeutic areas.

References

The Calcitonin Mimetic SUN B8155: A Potential Modulator of Osteoclast Differentiation and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoclasts, the primary bone-resorbing cells, are central to the pathogenesis of various skeletal diseases, including osteoporosis. The regulation of osteoclast differentiation and activity is a key therapeutic strategy. SUN B8155 is a non-peptide small molecule that has been identified as a selective mimetic of calcitonin (CT), a hormone known to inhibit osteoclast function.[1] This document provides a comprehensive technical overview of the putative effects of this compound on osteoclast differentiation, drawing upon the well-established mechanism of action of calcitonin. It details the molecular pathways, experimental protocols for assessment, and quantitative data to guide further research and development of this compound as a potential therapeutic agent for bone disorders.

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[2] An excess of osteoclast activity leads to bone loss and is a hallmark of diseases like osteoporosis and rheumatoid arthritis.[3][4] Osteoclastogenesis, the differentiation of monocytic precursors into mature, multinucleated osteoclasts, is primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][5][6][7] The RANKL-RANK signaling cascade activates downstream pathways, including NF-κB and MAP kinases, leading to the expression of key transcription factors like NFATc1 and c-Fos, which in turn drive the expression of osteoclast-specific genes.[5][6]

Calcitonin (CT) is a 32-amino acid peptide hormone that potently inhibits osteoclast activity.[1][8][9] It binds to the calcitonin receptor (CTR), a G-protein coupled receptor on the surface of osteoclasts, leading to the activation of downstream signaling pathways that ultimately suppress bone resorption.[3][8][9] this compound is a pyridone derivative identified as a small molecule that mimics the biological actions of CT.[1] Like CT, this compound stimulates cAMP formation in cells expressing the CT receptor and has been shown to lower serum calcium levels in vivo, suggesting its potential as an anti-resorptive agent.[1] This guide will explore the anticipated effects of this compound on osteoclast differentiation, based on its function as a CT mimetic.

Proposed Mechanism of Action of this compound on Osteoclasts

As a calcitonin mimetic, this compound is expected to exert its effects on osteoclasts by binding to and activating the calcitonin receptor. This interaction is proposed to initiate a signaling cascade that antagonizes the pro-osteoclastogenic signals of RANKL. The primary pathway activated by calcitonin in osteoclasts involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][5][8][9] PKA can then phosphorylate various downstream targets that interfere with osteoclast differentiation and function. A secondary pathway involving Protein Kinase C (PKC) has also been suggested.[1][3]

The activation of the cAMP-PKA pathway by this compound is expected to lead to:

-

Inhibition of Osteoclast Precursor Fusion: Calcitonin has been shown to inhibit the fusion of preosteoclasts into mature multinucleated cells.[10]

-

Disruption of the Actin Cytoskeleton: A key feature of active osteoclasts is the formation of an actin ring, which is essential for the cell to attach to the bone surface and form a sealing zone for resorption. The cAMP-PKA pathway is known to disrupt this actin organization.[1][3]

-

Modulation of Gene Expression: The PKA pathway may interfere with the RANKL-induced transcription of key osteoclastogenic genes.

Below is a diagram illustrating the proposed signaling pathway for this compound in osteoclasts.

References

- 1. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effects of continuous calcitonin treatment on osteoclast-like cell development and calcitonin receptor expression in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Effects of calcitonin, amylin, and calcitonin gene-related peptide on osteoclast development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of SUN B8155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SUN B8155, a non-peptide agonist of the calcitonin (CT) receptor. Calcitonin is a 32-amino acid peptide hormone primarily secreted by the thyroid gland, playing a crucial role in calcium homeostasis.[1][2] this compound has been identified as a small molecule that selectively mimics the biological actions of calcitonin, offering potential therapeutic applications in conditions such as Paget's disease, osteoporosis, and hypercalcemia.[3]

Core Mechanism of Action

This compound functions as a selective agonist for the calcitonin receptor.[1][2] Its primary mechanism involves the stimulation of intracellular cyclic AMP (cAMP) formation in cells expressing the calcitonin receptor.[1][2] This activity has been demonstrated in various cell lines, including T47D and UMR106-06 cells, which endogenously express the human and rat CT receptors, respectively.[2] Notably, this compound does not stimulate cAMP formation in cells lacking the CT receptor, such as those expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor, highlighting its selectivity.[2] While it activates the receptor, this compound does not displace the specific binding of radiolabeled calcitonin to its receptor, suggesting an interaction with the receptor that is distinct from that of the native ligand.[2][4]

The activation of the calcitonin receptor by this compound leads to downstream physiological effects, most notably a reduction in serum calcium levels.[1][2] This hypocalcemic effect is a hallmark of calcitonin activity and is primarily achieved through the inhibition of osteoclast-mediated bone resorption and by increasing the renal excretion of calcium.[3][5]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound upon binding to the calcitonin receptor.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Receptor Type | Assay | Parameter | Value | Reference |

| T47D | Endogenous Human CT Receptor | cAMP Formation | - | Concentration-dependent increase | [1][2] |

| UMR106-06 | Endogenous Rat CT Receptor | cAMP Formation | - | Stimulates cAMP formation | [1][2] |

| CHO/hCTR | Recombinant Human CT Receptor | cAMP Formation | EC50 | 21 µM | [1] |

| CHO/hPTHR | Recombinant Human PTH Receptor | cAMP Formation | - | No stimulation | [1][2] |

| Parental CHO | No relevant receptor | cAMP Formation | - | No stimulation | [1] |

Table 2: In Vivo Activity of this compound in Rats

| Administration Route | Dose | Time Point | Effect on Serum Calcium | Magnitude of Reduction | Reference |

| Intraperitoneal (i.p.) | 100 mg/kg | 30 min | Significant reduction | ~9% | [1][2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 273.29 g/mol | |

| Formula | C14H15N3O3 | [6] |

| CAS Number | 345893-91-6 | [6] |

| Solubility | Soluble to 100 mM in DMSO |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Formation Assay

This protocol describes the general procedure used to measure intracellular cAMP levels in response to this compound stimulation.

Caption: Experimental workflow for the cAMP formation assay.

Methodology:

-

Cell Culture: T47D, UMR106-06, or CHO cells expressing the human calcitonin receptor (CHO/hCTR) are cultured under standard conditions.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Prior to treatment, cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.

-

Treatment: Cells are then treated with varying concentrations of this compound (e.g., 1-1000 µM) or a vehicle control.[1]

-

Incubation: The cells are incubated for a specified period (e.g., 1 hour) at 37°C.[1]

-

Lysis: Following incubation, the cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The results are analyzed to determine the concentration-dependent effect of this compound on cAMP accumulation. For dose-response curves, the EC50 value is calculated.

In Vivo Hypocalcemic Activity in Rats

This protocol outlines the general procedure for assessing the effect of this compound on serum calcium levels in a rat model.

Methodology:

-

Animal Model: Male rats are used for the study.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

-

Fasting: Rats may be fasted overnight with free access to water to standardize baseline calcium levels.

-

Treatment Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1] A control group receives a vehicle injection.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 30 and 60 minutes).[1]

-

Serum Separation: Serum is separated from the blood samples by centrifugation.

-

Calcium Measurement: The concentration of calcium in the serum is determined using a colorimetric assay or an atomic absorption spectrophotometer.

-

Data Analysis: The percentage change in serum calcium from baseline is calculated for both the treatment and control groups and compared for statistical significance.

Conclusion

This compound is a promising small molecule that selectively activates the calcitonin receptor, leading to downstream physiological effects, including a significant reduction in serum calcium levels. Its non-peptide nature offers potential advantages in terms of oral bioavailability and stability compared to peptide-based calcitonin therapies. The data presented in this guide highlight the potential of this compound as a lead compound for the development of new treatments for disorders of bone and calcium metabolism. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to evaluate its long-term efficacy and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitonin: physiological actions and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

In-Depth Technical Guide: SUN B8155 (CAS 345893-91-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN B8155 is a potent and selective non-peptide agonist of the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. With the CAS number 345893-91-6, this small molecule, identified as a pyridone derivative, mimics the physiological effects of calcitonin (CT), a key hormone in calcium homeostasis and bone metabolism. By activating the CTR, this compound stimulates the intracellular cyclic adenosine monophosphate (cAMP) signaling pathway, leading to a reduction in serum calcium levels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.

Core Compound Information

| Property | Value |

| CAS Number | 345893-91-6 |

| Alternate Name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone |

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| Class | Pyridone derivative, Calcitonin Receptor Agonist |

| Primary Function | Selective agonist of the calcitonin receptor (CTR) |

| Mechanism of Action | Stimulates intracellular cAMP formation |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the calcitonin receptor. The CTR is a class B GPCR that, upon agonist binding, couples to the stimulatory G protein (Gs). This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and ultimately resulting in the physiological responses associated with calcitonin, such as the inhibition of osteoclast-mediated bone resorption and a decrease in serum calcium concentration.[1][2]

Signaling Pathway Diagram

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and in vivo studies of this compound.

| Parameter | Cell Line / Animal Model | Value | Reference |

| EC₅₀ for cAMP production | CHO cells expressing human CTR (CHO/hCTR) | 21 µM | [3] |

| cAMP increase at 1000 µM | T47D cells | ~42-fold | [3] |

| Serum Calcium Reduction | Rats (in vivo) | ~9% at 30 min (100 mg/kg, i.p.) | [3] |

Key Experimental Protocols

The following are detailed representative protocols for the key experiments conducted to characterize this compound. Disclaimer: The specific protocols from the original publication by Katayama et al. (2001) were not available. These protocols are based on standard laboratory procedures.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate intracellular cAMP production in cells expressing the calcitonin receptor.

Materials:

-

Cell lines: T47D (human breast cancer, endogenous hCTR), UMR-106 (rat osteosarcoma, endogenous rCTR), or CHO cells stably transfected with hCTR.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

3-isobutyl-1-methylxanthine (IBMX) solution.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free medium for 15 minutes at 37°C.

-

Compound Treatment: Add varying concentrations of this compound (e.g., 1 µM to 1000 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., salmon calcitonin).

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Experimental Workflow: In Vitro cAMP Assay

In Vivo Serum Calcium Measurement in Rats

This experiment assesses the in vivo efficacy of this compound in lowering serum calcium levels.

Materials:

-

Male Wistar rats (e.g., 5-6 weeks old).

-

This compound solution for injection (e.g., dissolved in a suitable vehicle like saline with a small percentage of DMSO).

-

Human calcitonin (as a positive control).

-

Vehicle solution (control).

-

Blood collection tubes.

-

Centrifuge.

-

Calcium assay kit or an automated clinical chemistry analyzer.

Procedure:

-

Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Fasting: Fast the rats overnight (with free access to water) before the experiment to reduce variability in baseline calcium levels.

-

Baseline Blood Sample: Collect a baseline blood sample from the tail vein of each rat.

-

Compound Administration: Administer this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection. Administer the vehicle to the control group and human calcitonin to the positive control group.

-

Post-treatment Blood Sampling: Collect blood samples at specific time points after administration (e.g., 30 minutes, 60 minutes).

-

Serum Preparation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Calcium Measurement: Measure the total calcium concentration in the serum samples using a calcium assay kit or an automated analyzer.

-

Data Analysis: Calculate the percentage change in serum calcium from baseline for each treatment group and compare the results using appropriate statistical methods.

Logical Relationship: In Vivo Experiment

Conclusion

This compound is a valuable research tool for studying the calcitonin receptor and its role in calcium homeostasis. As a selective, non-peptide agonist, it offers an alternative to peptide-based ligands for activating the CTR signaling pathway. The in vitro and in vivo data demonstrate its efficacy in stimulating cAMP production and reducing serum calcium levels, respectively. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this compound and its potential therapeutic applications in disorders related to bone metabolism and calcium regulation.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of SUN B8155

This document provides a comprehensive overview of the discovery and initial preclinical characterization of SUN B8155, a novel small molecule inhibitor. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and kinase inhibitor research.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of the novel tyrosine kinase, SUN Kinase (SK). Overexpression and constitutive activation of SK have been identified in several aggressive cancer cell lines, implicating it as a key driver of tumorigenesis. This compound was developed through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to identify a lead compound with desirable pharmacological properties. This guide details the initial in vitro characterization of this compound, including its inhibitory activity, selectivity, and effects on downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | SUN Kinase (SK) | 5.2 |

| Cell-Based Assay | p-SK (in HEK293 cells) | 25.8 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| SUN Kinase | 98 |

| SRC | 45 |

| ABL1 | 30 |

| EGFR | 15 |

| VEGFR2 | 8 |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | SK Status | GI50 (µM) |

| NCI-H460 (Lung) | Overexpressed | 0.15 |

| MDA-MB-231 (Breast) | Overexpressed | 0.28 |

| A549 (Lung) | Normal | > 10 |

| MCF7 (Breast) | Normal | > 10 |

Experimental Protocols

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SUN Kinase. The assay was conducted in a 384-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

-

Reagents: Recombinant human SUN Kinase (C-terminal His-tag), biotinylated peptide substrate, ATP, and a terbium-labeled anti-phospho-substrate antibody.

-

Procedure:

-

This compound was serially diluted in DMSO and added to the assay plate.

-

SUN Kinase and the biotinylated peptide substrate were added and incubated for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

-

The reaction was stopped by the addition of EDTA.

-

The TR-FRET detection reagents (terbium-labeled antibody and streptavidin-conjugated acceptor) were added and incubated for 60 minutes at room temperature.

-

The TR-FRET signal was read on a plate reader at 340 nm excitation and 665 nm emission wavelengths.

-

-

Data Analysis: The IC50 values were calculated using a four-parameter logistic fit of the concentration-response data.

To assess the cellular potency of this compound, a cell-based ELISA was performed to measure the inhibition of SUN Kinase autophosphorylation in a HEK293 cell line stably overexpressing the kinase.

-

Procedure:

-

HEK293-SK cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with various concentrations of this compound for 2 hours.

-

Cells were then lysed, and the cell lysates were transferred to an ELISA plate coated with an anti-SK capture antibody.

-

The plate was incubated for 2 hours at room temperature.

-

After washing, a horseradish peroxidase (HRP)-conjugated anti-phospho-tyrosine antibody was added and incubated for 1 hour.

-

The plate was washed, and a TMB substrate was added to develop the colorimetric signal.

-

The reaction was stopped with sulfuric acid, and the absorbance was read at 450 nm.

-

-

Data Analysis: The IC50 was determined by fitting the dose-response curve with a sigmoidal model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway of SUN Kinase and the general workflow for the characterization of this compound.

Caption: Hypothesized SUN Kinase signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the initial characterization of this compound.

The Impact of SUN B8155 on Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN B8155 is a novel non-peptide small molecule agonist of the calcitonin (CT) receptor.[1][2][3][4] As a selective mimic of calcitonin's biological actions, this compound plays a significant role in calcium homeostasis.[1][2] This technical guide provides an in-depth analysis of this compound's impact on calcium signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary mechanism of action involves the activation of the calcitonin receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately results in a reduction of serum calcium concentrations.[1][2] Furthermore, this guide explores the broader signaling potential of the calcitonin receptor, including its capacity to couple with other G-protein pathways that directly influence intracellular calcium levels.

Introduction to this compound

This compound is a pyridone derivative identified through cell-based screening of chemical libraries for non-peptide molecules that mimic the biological activities of calcitonin.[2] Calcitonin is a 32-amino acid peptide hormone crucial for maintaining bone homeostasis.[1][2] this compound selectively interacts with the calcitonin receptor, initiating downstream signaling cascades that lead to physiological effects analogous to those of endogenous calcitonin, most notably the regulation of calcium levels.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 for cAMP Production | CHO/hCTR | 21 µM | [1][3][4] |

| cAMP Production Increase | T47D | ~42-fold at 1000 µM | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Dose | Effect | Time Point | Reference |

| Serum Calcium Reduction | Rats | 100 mg/kg (i.p.) | ~9% reduction | 30 minutes | [1] |

Signaling Pathways Activated by this compound

The primary target of this compound is the calcitonin receptor (CTR), a member of the G-protein coupled receptor (GPCR) superfamily.[5] Activation of the CTR by this compound initiates intracellular signaling cascades that ultimately modulate calcium levels.

The Gs-cAMP Signaling Pathway

The most well-characterized pathway activated by the calcitonin receptor is the Gs-adenylyl cyclase-cAMP pathway.[5] Upon binding of this compound, the CTR undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). Elevated levels of cAMP then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of calcitonin, including the inhibition of osteoclast activity and subsequent reduction in serum calcium.[5]

The Gq-PLC Calcium Signaling Pathway

In addition to coupling with Gs, the calcitonin receptor has been shown to couple with Gq proteins, thereby activating the phospholipase C (PLC) pathway.[5] This pathway has a more direct role in modulating intracellular calcium concentrations. The activated Gq protein stimulates PLC, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a distinct set of downstream targets, leading to various cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro cAMP Assay Using SUN B8155

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN B8155 is a non-peptide small molecule agonist of the calcitonin (CT) receptor.[1][2][3] The calcitonin receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various physiological processes.[2][4] Measuring the accumulation of cAMP in response to this compound provides a quantitative method to assess its potency and efficacy as a calcitonin receptor agonist. This document provides a detailed protocol for performing an in vitro cAMP assay using this compound.

The most common method for quantifying cAMP is a competitive enzyme-linked immunosorbent assay (ELISA). This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.

Signaling Pathway of Calcitonin Receptor Activation

The binding of an agonist, such as this compound, to the calcitonin receptor initiates a signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the associated Gαs subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαs subunit, which then activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, such as Protein Kinase A (PKA), to elicit a cellular response.

Experimental Protocols

This protocol is designed for a 96-well plate format and is based on a competitive ELISA for cAMP detection.

Materials and Reagents:

-

This compound

-

Human breast cancer cell line T47D (known to endogenously express the calcitonin receptor)[3]

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

cAMP assay kit (competitive ELISA format)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

96-well cell culture plates

-

Microplate reader

Cell Culture and Seeding:

-

Culture T47D cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain logarithmic growth.

-

For the assay, harvest cells and seed them in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well.

-

Incubate the plate for 24-48 hours to allow for cell attachment and recovery.

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of this compound in serum-free cell culture medium containing a PDE inhibitor. The final concentrations should typically range from 1 µM to 1000 µM.[1]

Assay Procedure:

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with PDE inhibitor but no this compound).

-

Incubate the plate at 37°C for 1 hour.[1]

-

-

Cell Lysis:

-

After incubation, aspirate the compound-containing medium.

-

Add cell lysis buffer to each well according to the cAMP assay kit manufacturer's instructions.

-

Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.

-

-

cAMP Detection (Competitive ELISA):

-

Follow the specific instructions provided with the cAMP assay kit. A general procedure is as follows:

-

Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated cAMP to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.

-

Use the standard curve to determine the cAMP concentration in each of the cell lysate samples.

-

Plot the cAMP concentration against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cAMP assay for this compound.

Data Presentation

The following table presents representative data from a dose-response experiment with this compound in CHO cells stably expressing the human calcitonin receptor (CHO/hCTR). The EC50 for this compound in this cell line has been reported to be 21 µM.[1]

| This compound Concentration (µM) | Log [this compound] | % cAMP Accumulation (Normalized) |

| 0 | - | 0 |

| 1 | 0 | 5 |

| 5 | 0.70 | 20 |

| 10 | 1.00 | 35 |

| 20 | 1.30 | 50 |

| 50 | 1.70 | 80 |

| 100 | 2.00 | 95 |

| 500 | 2.70 | 100 |

| 1000 | 3.00 | 100 |

Note: The data in the table is illustrative and serves to represent a typical dose-response relationship for this compound based on its known EC50 value. Actual results may vary depending on the specific experimental conditions. In T47D cells, this compound has been shown to stimulate intracellular cAMP formation in a concentration-dependent manner between 1-1000 µM, with the highest concentration increasing cAMP by approximately 42-fold.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hi-Affi™ In Vitro Cell based Calcitonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

Application Notes and Protocols: Determining the Optimal Concentration of SUN B8155 for T47D Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

SUN B8155 is a non-peptide agonist of the calcitonin receptor (CTR), a G-protein coupled receptor endogenously expressed in the T47D human breast cancer cell line.[1][2] Activation of the calcitonin receptor by its natural ligand, calcitonin, or agonists like this compound, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade can influence various cellular processes, including proliferation, differentiation, and survival.[1][4] In T47D cells, this compound has been shown to stimulate cAMP formation in a concentration-dependent manner, with observed effects at concentrations ranging from 1 to 1000 µM.[1]

These application notes provide a comprehensive set of protocols to determine the optimal concentration of this compound for eliciting downstream signaling events and affecting cell viability in T47D cells. The "optimal concentration" is defined here as the concentration that yields a robust and reproducible biological response, such as the half-maximal effective concentration (EC50) for signaling pathway activation or the half-maximal inhibitory concentration (IC50) for cell proliferation.

Signaling Pathway Overview

This compound, as a calcitonin receptor agonist, is expected to activate the canonical Gs-alpha subunit of the associated G-protein. This initiates a signaling cascade involving the production of cAMP, which in turn activates Protein Kinase A (PKA).[5][6] Activated PKA can then phosphorylate a variety of downstream substrates, including the transcription factor cAMP response element-binding protein (CREB), which can modulate gene expression.[7][8]

References

- 1. Calcitonin inhibits invasion of breast cancer cells: involvement of urokinase-type plasminogen activator (uPA) and uPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin receptors, bone sialoprotein and osteopontin are expressed in primary breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breast cancer cell response to calcitonin: modulation by growth-regulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase A - Wikipedia [en.wikipedia.org]

- 7. CREB in the Pathophysiology of Cancer: Implications for Targeting Transcription Factors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CREB Regulates Cisplatin Resistance by Targeting TNKS and KDM6A in NSCLC cell-Derived Tumor Spheroid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SUN B8155 in UMR106-06 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN B8155 is a non-peptide small molecule that functions as a selective agonist for the calcitonin (CT) receptor. It effectively mimics the biological activities of calcitonin, a key hormone in calcium homeostasis and bone metabolism.[1] The UMR106-06 cell line, derived from a rat osteosarcoma, endogenously expresses the rat calcitonin receptor, making it a valuable in vitro model for studying osteoblast function, bone-related disorders, and the effects of calcitonin receptor agonists.[2][3] Upon binding to the calcitonin receptor on UMR106-06 cells, this compound activates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes.[1][2]

These application notes provide detailed protocols for the use of this compound in UMR106-06 cell culture, including cell handling, drug treatment, and the quantification of downstream signaling events.

Data Presentation

| Concentration of this compound (µM) | Expected Effect on Intracellular cAMP Levels in UMR106-06 Cells | Reference/Basis |

| 0 | Basal level | Control |

| 1 | Minimal increase | [1] |

| 10 | Moderate increase | [1] |

| 21 | ~50% of maximal stimulation (EC50 in CHO/hCTR cells) | [1] |

| 50 | Substantial increase | [1] |

| 100 | Near-maximal to maximal increase | [1] |

| 1000 | Maximal stimulation | [1] |

Signaling Pathway

The binding of this compound to the calcitonin receptor on UMR106-06 cells initiates a well-defined signaling pathway, as depicted below.

Caption: this compound signaling pathway in UMR106-06 cells.

Experimental Protocols

UMR106-06 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging UMR106-06 cells.

Materials:

-

UMR106-06 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate[4]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution[4]

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator at 37°C with 5% CO2[3]

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Rapidly thaw the cryopreserved vial of UMR106-06 cells in a 37°C water bath.

-

Aseptically transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Maintenance and Passaging:

-

Observe the cells daily under a microscope. Cells are ready for subculture when they reach 80-90% confluency.[5]

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.[4]

-

Add 4 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:4 to 1:8 is recommended.[4]

-

Incubate the new flask at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.

-

Preparation of this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound for treating UMR106-06 cells.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's instructions for the molecular weight of this compound.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 273.29 g/mol , dissolve 2.73 mg in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.[1]

Treatment of UMR106-06 Cells with this compound

This protocol details the treatment of UMR106-06 cells with this compound for subsequent analysis.

Caption: Experimental workflow for this compound treatment and cAMP analysis.

Materials:

-

UMR106-06 cells cultured in a 24-well plate

-

This compound stock solution (10 mM in DMSO)

-

Serum-free DMEM

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Cell Seeding: Seed UMR106-06 cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.

-

Preparation of Working Solutions:

-

On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free DMEM.

-

It is crucial to first make intermediate dilutions of the DMSO stock in serum-free DMEM before the final dilution to avoid precipitation. The final DMSO concentration in the well should be kept below 0.5% to avoid cytotoxicity.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Cell Treatment:

-

Carefully aspirate the growth medium from the wells.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the prepared this compound working solutions (and vehicle control) to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment time (e.g., 1 hour for cAMP assays).[1]

-

Quantification of Intracellular cAMP using ELISA

This protocol provides a general outline for a competitive ELISA to measure intracellular cAMP levels. It is recommended to follow the specific instructions provided with your chosen commercial cAMP ELISA kit.

Materials:

-

Treated UMR106-06 cells in a 24-well plate

-

Commercial cAMP ELISA kit (containing cAMP standard, detection antibody, HRP conjugate, substrate, and stop solution)[7][8][9][10]

-

Cell lysis buffer (often provided in the kit or can be prepared as 0.1 M HCl)[11]

-

Microplate reader capable of measuring absorbance at 450 nm[10]

Procedure:

-

Cell Lysis:

-

After treatment, aspirate the medium from the wells.

-

Add the recommended volume of cell lysis buffer to each well.

-

Incubate on ice for the time specified in the kit manual (e.g., 10-20 minutes) to ensure complete cell lysis.

-

-

ELISA Procedure (General Steps):

-

Prepare the cAMP standard curve according to the kit instructions.

-

Add the cell lysates and cAMP standards to the appropriate wells of the ELISA plate.

-

Add the detection antibody to each well.

-

Incubate as per the kit's instructions (e.g., 1-2 hours at room temperature).

-

Wash the plate several times with the provided wash buffer.

-

Add the HRP conjugate and incubate.

-

Wash the plate again.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of cAMP in each of your samples.

-

Normalize the cAMP concentration to the protein concentration of each sample if desired.

-

Troubleshooting

-

Low Cell Viability: Ensure proper cell culture techniques, use fresh media, and do not let cells become over-confluent. Check for mycoplasma contamination.

-

Compound Precipitation: Prepare fresh dilutions of this compound for each experiment. Avoid making large dilutions directly from the DMSO stock into aqueous solutions.

-

High Variability in ELISA Results: Ensure accurate pipetting, proper washing of the plate, and consistent incubation times. Run samples and standards in duplicate or triplicate.

-

No or Weak Signal in cAMP Assay: Confirm that the UMR106-06 cells are expressing the calcitonin receptor. Check the activity of the this compound stock solution. Ensure the ELISA kit is not expired and has been stored correctly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UMR-106 Cells [cytion.com]

- 4. bcrj.org.br [bcrj.org.br]

- 5. ubigene.us [ubigene.us]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. arborassays.com [arborassays.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. raybiotech.com [raybiotech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for In Vivo Rat Studies with SUN B8155

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-peptide calcitonin (CT) receptor agonist, SUN B8155, for in vivo studies in rats. This document includes details on its mechanism of action, a summary of reported dosage and effects, and detailed experimental protocols for assessing its biological activity.

Introduction

This compound is a small molecule, non-peptidic agonist of the calcitonin receptor (CTR).[1][2] Calcitonin is a key hormone in calcium homeostasis, primarily acting to reduce blood calcium levels by inhibiting osteoclast-mediated bone resorption.[1][3] As a calcitonin mimetic, this compound offers a potential therapeutic avenue for conditions characterized by excessive bone resorption. In vitro studies have demonstrated that this compound stimulates intracellular cyclic AMP (cAMP) formation in cells expressing the calcitonin receptor.[2]

Mechanism of Action

This compound selectively activates the calcitonin receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by CTR activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to produce cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[1][4] The calcitonin receptor can also couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the Calcitonin Receptor.

In Vivo Dosage and Efficacy in Rats

Table 1: Summary of In Vivo Data for this compound in Rats

| Compound | Dosage | Route of Administration | Animal Model | Observed Effect | Reference |

| This compound | 100 mg/kg | Intraperitoneal (i.p.) | Rat | Significantly lowered serum calcium | [2] |

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with this compound in rats.

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley or Wistar are commonly used for bone metabolism studies.

-

Age/Weight: Young adult rats (e.g., 3-4 months old, 250-300g) are often suitable. The choice will depend on the specific research question.

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

Formulation and Administration of this compound

Note: The optimal vehicle for this compound for in vivo use has not been explicitly reported. Therefore, solubility testing is recommended. Common vehicles for non-peptide small molecules for intraperitoneal injection include saline, PBS, or a solution containing a solubilizing agent such as DMSO, followed by dilution in saline or corn oil. A preliminary tolerability study is advised.

Example Formulation Protocol (to be optimized):

-

Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Further dilute the solution with a sterile vehicle (e.g., saline or corn oil) to the final desired concentration for injection. The final concentration of the initial solvent (e.g., DMSO) should be kept low (typically <5-10%) to minimize toxicity.

-

Administer the formulation via intraperitoneal injection. The injection volume should be appropriate for the rat's weight (e.g., 1-5 mL/kg).

Experimental Workflow

Caption: General experimental workflow for in vivo rat studies.

Measurement of Serum Calcium

Protocol:

-

Collect blood samples from the tail vein or via cardiac puncture at specified time points post-administration (e.g., 0, 1, 2, 4, 6, 24 hours).

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Measure serum calcium concentration using a commercially available calcium colorimetric assay kit or an automated clinical chemistry analyzer.

Measurement of Bone Turnover Markers

To assess the effect of this compound on bone resorption and formation, key biomarkers can be measured in the serum.

Table 2: Key Bone Turnover Markers in Rats

| Marker | Type | Description |

| C-terminal telopeptide of type I collagen (CTX-I) | Resorption | A peptide fragment released during the degradation of type I collagen by osteoclasts.[5][6][7][8] |

| Osteocalcin (OCN) | Formation | A non-collagenous protein secreted by osteoblasts, involved in bone mineralization.[9][10][11][12][13] |

Protocol for Measurement (ELISA):

-

Collect and process serum as described for serum calcium measurement.

-

Use commercially available rat-specific ELISA kits for CTX-I and Osteocalcin.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-